molecular formula C5H5FN2O B011528 4-Amino-3-fluoropyridin-2(1H)-one CAS No. 105252-97-9

4-Amino-3-fluoropyridin-2(1H)-one

Cat. No. B011528
M. Wt: 128.1 g/mol
InChI Key: AILAIIIKPAXPHN-UHFFFAOYSA-N
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Description

4-Amino-3-fluoropyridin-2(1H)-one is a chemical compound of interest due to its potential applications in various fields of chemistry and pharmaceuticals. The compound is part of the fluoropyridines family, which are known for their diverse chemical reactions and properties. These compounds serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-Amino-3-fluoropyridin-2(1H)-one, involves several key steps, such as halogenation, nitration, and amination. Techniques like the Balz-Schiemann reaction are commonly employed for introducing fluorine atoms into the pyridine ring. The synthesis pathway is optimized for high yield and purity, with considerations for the regioselectivity of the fluorination and the functional group compatibility (Chen Ying-qi, 2008).

Molecular Structure Analysis

The molecular structure of 4-Amino-3-fluoropyridin-2(1H)-one is characterized by its unique arrangement of nitrogen and fluorine atoms on the pyridine ring. This configuration imparts specific electronic and steric properties, influencing the compound's reactivity and interaction with other molecules. Advanced techniques such as X-ray diffraction and NMR spectroscopy are employed to determine the precise geometry and electronic distribution within the molecule (R. Satheeshkumar et al., 2017).

Chemical Reactions and Properties

4-Amino-3-fluoropyridin-2(1H)-one undergoes a variety of chemical reactions, including nucleophilic substitution, condensation, and cycloaddition. Its fluorine atom is a key reactive site, acting as an electrophile in nucleophilic substitution reactions. The amino group also participates in forming bonds with carbonyl compounds and acids, leading to the formation of amides, esters, and other derivatives. These reactions are crucial for the synthesis of complex organic molecules and pharmaceutical compounds (G. Verniest et al., 2010).

Scientific Research Applications

  • Syntheses of Fluoropyridines and Novel Compounds : Research has focused on the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, exploring novel difluoroboryl imidate structures (Hand & Baker, 1989). Another study proposed a novel synthesis route for 2-amino-5-fluoropyridine, an important intermediate for peptide deformylas inhibitor synthesis (Chen Ying-qi, 2008).

  • Potent Inhibitor Synthesis for Alzheimer's Disease : An efficient method was developed for synthesizing a compound that is a potent BACE1 inhibitor, showing potential in the treatment of Alzheimer's Disease (Zhou, Malamas & Robichaud, 2009).

  • Synthesis for PET Imaging in Multiple Sclerosis : The synthesis of 3-[18 F]fluoro-4-aminopyridine, a derivative of a clinically approved drug for multiple sclerosis, is under investigation for PET imaging of demyelination (Basuli et al., 2018).

  • Novel Synthetic Pathways for 4-Fluoropyridines : A study explored new synthetic pathways leading to 4-fluoropyridines, pivotal in pharmaceutical and agrochemical industries (Wittmann et al., 2006).

  • Analysis of Intermolecular Interactions in Derivatives : Research involved the synthesis and characterization of 1,2,4-triazole derivatives, focusing on intermolecular interactions important in various fields including medicinal chemistry (Shukla et al., 2014).

  • Synthesis of Fluorinated Heterocycles for Chemical Industries : A study reported on the synthesis of fluorinated heterocycles via rhodium-catalyzed C-H activation, significant in the pharmaceutical and agrochemical industries (Wu et al., 2017).

Future Directions

: Apollo Scientific : ChemScene : AchemBlock

properties

IUPAC Name

4-amino-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILAIIIKPAXPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300954
Record name 4-Amino-3-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-fluoropyridin-2(1H)-one

CAS RN

105252-97-9
Record name 4-Amino-3-fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105252-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-fluoropyridin-2(1H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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